tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 401566-78-7 . It has a molecular weight of 342.44 . This compound is a solid at room temperature .
Molecular Structure Analysis
Pyrazoles, which this compound is a part of, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 342.44 .Scientific Research Applications
Medicinal Chemistry
- Summary of the application : “tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
- Results or outcomes : These compounds are developed as selective and orally active dipeptidyl peptidase 4 inhibitors . They are intended for use as antidiabetic agents .
Synthesis of Biologically Active Compounds
- Summary of the application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
- Methods of application or experimental procedures : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or outcomes : The synthesized compound is used in the production of biologically active compounds .
Organic Chemical Synthesis Intermediate
- Summary of the application : “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate .
- Methods of application or experimental procedures : The compound is prepared using 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .
- Results or outcomes : The compound is used as an intermediate in organic chemical synthesis .
Synthesis of Crizotinib
- Summary of the application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of application or experimental procedures : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or outcomes : The synthesized compound is used in the production of biologically active compounds .
Organic Chemical Synthesis Intermediate
- Summary of the application : “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate .
- Methods of application or experimental procedures : The compound is prepared using 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .
- Results or outcomes : The compound is used as an intermediate in organic chemical synthesis .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLXTYAKDEKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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